molecular formula C11H19NO5S B13858680 N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester

N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester

Cat. No.: B13858680
M. Wt: 277.34 g/mol
InChI Key: ATCRJIDPUIPCAG-NHSZFOGYSA-N
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Description

N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester (Mixture of Diastereomers) is a derivative of cysteine, an amino acid that plays a crucial role in various metabolic pathways. This compound is particularly significant in the context of metabolic disorders, such as short-chain enoyl-CoA hydratase deficiency, where it serves as a biomarker .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester typically involves the acetylation of L-cysteine followed by the introduction of a carboxypropyl group. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and its use in scientific research .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions may result in the formation of various derivatives, depending on the substituents introduced .

Scientific Research Applications

N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying metabolic pathways and enzyme activities. In biology and medicine, it serves as a biomarker for diagnosing metabolic disorders such as short-chain enoyl-CoA hydratase deficiency .

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester involves its role in metabolic pathways. It interacts with various enzymes, including short-chain enoyl-CoA hydratase, to facilitate the breakdown of fatty acids and amino acids. The compound’s molecular targets include enzymes involved in mitochondrial fatty acid β-oxidation and branched-chain amino acid catabolism .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include N-Acetyl-S-(2-carboxypropyl)cysteine and S-(2-carboxypropyl)cysteine. These compounds share structural similarities but differ in their specific functional groups and biological activities .

Uniqueness: N-Acetyl-S-(2-carboxypropyl)-L-cysteine Ethyl Ester is unique due to its esterified form, which enhances its stability and bioavailability. This makes it particularly useful in research and potential therapeutic applications .

Properties

Molecular Formula

C11H19NO5S

Molecular Weight

277.34 g/mol

IUPAC Name

(2S)-2-acetamido-3-(3-ethoxy-2-methyl-3-oxopropyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H19NO5S/c1-4-17-11(16)7(2)5-18-6-9(10(14)15)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7?,9-/m1/s1

InChI Key

ATCRJIDPUIPCAG-NHSZFOGYSA-N

Isomeric SMILES

CCOC(=O)C(C)CSC[C@H](C(=O)O)NC(=O)C

Canonical SMILES

CCOC(=O)C(C)CSCC(C(=O)O)NC(=O)C

Origin of Product

United States

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